molecular formula C13H14N2O2 B11794137 Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11794137
M. Wt: 230.26 g/mol
InChI Key: RAPCUDZILQVZLW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and resulting in the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3

InChI Key

RAPCUDZILQVZLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N

Origin of Product

United States

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